(2S)-1-amino-3-(dimethylamino)propan-2-ol
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Overview
Description
(2S)-1-amino-3-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-epichlorohydrin with dimethylamine, followed by the addition of ammonia. The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-amino-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(2S)-1-amino-3-(dimethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-1-amino-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-amino-3-(dimethylamino)propan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-amino-3-(dimethylamino)propan-2-ol: A non-chiral version with different biological activity.
1-amino-2-propanol: A simpler analog with fewer functional groups.
Uniqueness
(2S)-1-amino-3-(dimethylamino)propan-2-ol is unique due to its chiral nature and the presence of both amino and dimethylamino groups. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Properties
Molecular Formula |
C5H14N2O |
---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
(2S)-1-amino-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
QIDAFVGPTLOALB-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C[C@H](CN)O |
Canonical SMILES |
CN(C)CC(CN)O |
Origin of Product |
United States |
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